
6-((Trimethylsilyl)ethynyl)pyridin-3-amine
Übersicht
Beschreibung
“6-((Trimethylsilyl)ethynyl)pyridin-3-amine” is a chemical compound with the molecular formula C10H14N2Si . It is used in various fields of research and has a wide range of applications .
Molecular Structure Analysis
The InChI code for “6-((Trimethylsilyl)ethynyl)pyridin-3-amine” is 1S/C10H14N2Si/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity
Group 3 metal triamido complexes, particularly those of yttrium and gadolinium, have been utilized as catalysts in the ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, producing aminomethylated products. The presence of secondary amines like dibenzylamine was found to enhance catalytic activity significantly. This catalytic process has been explored in depth, offering insights into potential mechanisms and applications in chemical synthesis (Nagae et al., 2015).
Protective Group Chemistry
The study of 2-trimethylsilylethanesulfonyl (SES) versus tosyl (Ts) protecting groups revealed that while deprotection of Ts-protected pyrrolines yields pyrroles, deprotection of SES-protected compounds can result in either pyrroles or free amine pyrrolines, depending on the conditions. This versatility was further demonstrated in the hydrogenation of SES-protected pyrrolines to yield pyrrolidines with excellent diastereoselectivity, providing a novel route for the synthesis of substituted pyrrolines and pyrrolidines (Declerck et al., 2007).
Ligand Design in Supramolecular Chemistry
2,6-Bis(trimethyltin)pyridine, a compound closely related to 6-((Trimethylsilyl)ethynyl)pyridin-3-amine, has been synthesized in high yields and used for Stille-type coupling procedures. This process has enabled the preparation of complex pyridine-based ligands like 2,2‘-bipyridines and 5,5‘ ‘-dimethyl-2,2‘:6‘,2‘ ‘-terpyridine, highlighting the role of trimethylsilyl functional groups in the development of new ligands for supramolecular chemistry (Schubert & Eschbaumer, 1999).
Mechanistic Studies in Organic Reactions
The reaction of N -(2-pyridyl)-2-(trimethylsilylethynyl)-1,2-dihydropyridine-3,5-dicarbaldehyde was monitored, revealing that the aldehyde and amine ratio affects the concurrent trimerization of the compound. This study not only provided valuable insights into the reaction mechanisms but also suggested alternative mechanisms for the formation of complex organic structures, highlighting the importance of trimethylsilyl groups in organic synthesis and mechanistic studies (Shagun et al., 2013).
Eigenschaften
IUPAC Name |
6-(2-trimethylsilylethynyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNISYXSXJNIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Trimethylsilyl)ethynyl)pyridin-3-amine | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chloro-4-fluorophenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one](/img/structure/B2650468.png)
![2-[3-(Trifluoromethyl)phenoxy]quinoxaline](/img/structure/B2650469.png)
![2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2650470.png)
![2-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2650472.png)
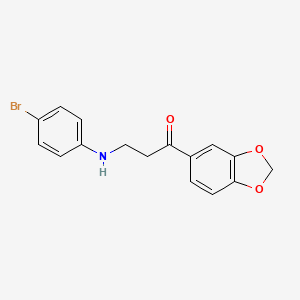
![2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2650475.png)
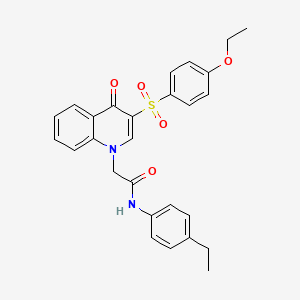
![4-[(4-chloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2650481.png)
![Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2650483.png)
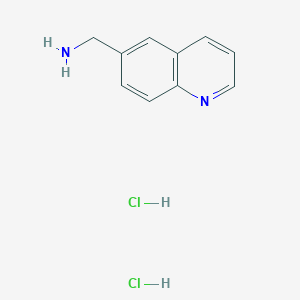
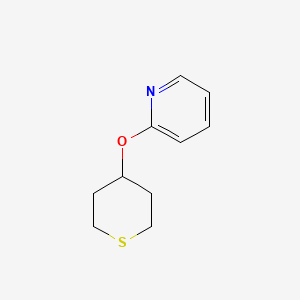
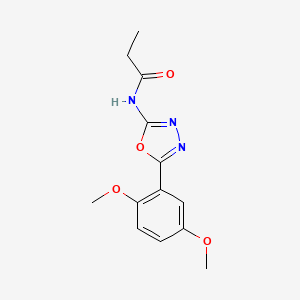
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B2650489.png)
![(Z)-ethyl 4-((4-((6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2650490.png)